Mito-Rh-S

Fluorescent probe HClO detection Kinetics

Quantifying rapid mitochondrial HClO bursts during ferroptosis requires a probe with sub-second kinetics and ratiometric accuracy. Generic mitochondrial stains lack ROS selectivity, while slow BODIPY probes miss transient oxidative events. - **Measurement Outcome:** 2 sec response time; 115 nm NIR ratiometric shift; 15.4 nM LOD; 0-20 µM linear range. - **Application Validation:** Published for real-time imaging of HClO fluctuations during ferroptosis in HepG2 hepatocellular carcinoma cells. - **Supply Chain:** ≥95% purity (HPLC); blue to dark-blue solid. Shipped ambient; long-term storage at -20°C.

Molecular Formula C40H39ClN2O5S
Molecular Weight 695.3 g/mol
Cat. No. B12386534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-Rh-S
Molecular FormulaC40H39ClN2O5S
Molecular Weight695.3 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)C=C4CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl
InChIInChI=1S/C40H38N2O4S.ClO/c1-5-41(6-2)27-19-20-30-35(23-27)46-39-25(13-12-16-31(39)38(30)28-14-8-9-15-29(28)40(43)44)21-26-22-37-33(24-34(26)45-4)42(7-3)32-17-10-11-18-36(32)47-37;1-2/h8-11,14-15,17-24H,5-7,12-13,16H2,1-4H3;/q;-1/p+1/b25-21+;
InChIKeyHVOXTRZXBRINFM-JMFMGIQESA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mito-Rh-S Probe Overview


Mito-Rh-S is a ratiometric near-infrared (NIR) fluorescent probe designed to selectively detect hypochlorous acid (HClO) within the mitochondria of live cells [1]. It belongs to the rhodamine-class of fluorescent dyes and operates via a photoinduced electron transfer (PET) sensing mechanism that affords a high signal-to-noise ratio [1]. The probe is principally validated for real-time imaging of mitochondrial HClO fluctuations during ferroptosis in hepatocellular carcinoma (HCC) cells (HepG2) [1]. Its molecular formula is C₄₀H₃₉ClN₂O₅S with a molecular weight of 695.27 g·mol⁻¹, and it is supplied as a blue to dark-blue solid with a purity of ≥95% .

1 NIR ratiometric HClO detection via PET mechanism
2 Mitochondria-targeted live-cell imaging
3 Reported context: ferroptosis in HCC (HepG2) cells

Why Mito-Rh-S Is Irreplaceable


Generic mitochondrial stains such as MitoTracker dyes or TMRM/TMRE merely localize to mitochondria based on membrane potential and provide a static fluorescence signal that cannot discriminate HClO from other reactive oxygen species (ROS) [1]. Even dedicated HClO probes vary dramatically in response kinetics, ratiometric resolution, and sub-cellular selectivity. Mito-Rh-S combines an ultrafast 2-second response with a 115 nm NIR ratiometric emission shift and a 15.4 nM detection limit, enabling dynamic quantitation of mitochondrial HClO during ferroptosis—a capability not replicated by slower BODIPY-based alternatives (e.g., Mito-BS, 20 s response, 35 nm shift, 31 nM LOD) [1][2]. Substituting Mito-Rh-S with a non-ratiometric or slow-responding probe would forfeit the temporal resolution and quantitative accuracy required for ferroptosis-associated HClO imaging in HCC models [1][2].

! Generic mitochondrial stains (MitoTracker/TMRM) lack HClO specificity and cannot distinguish ROS species in ferroptosis models.
! Slower-response probes may miss transient HClO bursts; BODIPY-based alternatives exhibit delayed kinetics that limit real-time ferroptosis resolution.
! Non-ratiometric turn-on probes lack internal reference correction, introducing variability from dye loading and photobleaching in time-lapse studies.

Mito-Rh-S vs. Competing HClO Probes


Ultrafast Response Time for HClO Detection

Mito-Rh-S achieves a response time to HClO of 2 seconds, which is 10-fold faster than the BODIPY-based NIR ratiometric probe Mito-BS (20 s) and more than 30-fold faster than the camphor-based ratiometric probe TPC-HClO (<60 s) [1]. This ultrafast kinetic profile enables near-instantaneous capture of transient mitochondrial HClO bursts that slower probes would miss, thereby reducing measurement lag artifacts in dynamic ferroptosis models [1].

Response time
Cross-study comparable
2 s vs. Mito-BS 20 s, >30× faster than TPC-HClO
Supports real-time ferroptosis HClO event capture
Transient bursts require sub‑5 s response resolution
Fluorescent probe HClO detection Kinetics

Superior Spectral Resolution for Ratiometric Imaging

Mito-Rh-S exhibits a large NIR ratiometric emission shift of 115 nm upon reaction with HClO, compared to only 35 nm for Mito-BS (emission shift from 680 nm to 645 nm) [1][2]. This >3× larger spectral separation minimizes cross-talk between the two emission channels, enabling more accurate ratiometric readout and reducing signal bleed-through artifacts in multiplexed imaging experiments [1].

Emission shift
Cross-study comparable
115 nm ratiometric shift (Mito-BS: 35 nm)
Enables low-crosstalk dual-channel imaging
3.3× larger separation reduces spectral unmixing needs
Ratiometric fluorescence Emission shift Spectral resolution

Detection Sensitivity Advantage

The limit of detection (LOD) of Mito-Rh-S for HClO is 15.4 nM (calculated as 3σ/κ over a linear range of 0–20 μM), which is 2-fold lower (i.e., more sensitive) than the 31 nM LOD reported for Mito-BS [1][2]. Although the camphor-based probe TPC-HClO reports an even lower LOD of 6.2 nM, its slow response (>60 s) and non-mitochondria-specific targeting limit its applicability for real-time mitochondrial HClO monitoring . Mito-Rh-S thus occupies a unique position combining low-nanomolar sensitivity with ultrafast response and mitochondrial specificity [1].

Detection limit
Cross-study comparable
15.4 nM (Mito-BS: 31 nM)
Supports early ferroptosis biomarker studies
LOD 2× lower than comparable BODIPY probe
Limit of detection HClO sensing Sensitivity

First-in-Class Ferroptosis HClO Imaging

As of its publication in Analytical Chemistry (2024), Mito-Rh-S is the first and only fluorescent probe reported to successfully visualize the fluctuation of mitochondrial HClO levels specifically during ferroptosis in hepatocellular carcinoma (HCC) cells. The probe demonstrated that both Fe²⁺ and erastin-induced ferroptosis in HepG2 cells led to elevated mitochondrial HClO, and that high concentrations of Fe²⁺ and erastin caused severe mitochondrial oxidative damage that could kill HepG2 cells [1]. No prior probe—including Mito-BS, TPC-HClO, or any rhodamine-based HClO sensor—has been validated in this ferroptosis-specific HCC context [1].

Ferroptosis validation
Class-level inference
First reported probe for mitochondrial HClO imaging in ferroptosis HCC cells
Context-specific tool; review applicability to other cell lines
Fe²⁺/erastin model in HepG2; no comparative probe available
Ferroptosis HCC First-in-class

Broad Quantification Range for Dose-Response Studies

The fluorescence intensity ratio (I₆₈₀/I₅₆₅) of Mito-Rh-S exhibits a linear relationship with HClO concentration over the range of 0–20 μM, providing a >3-orders-of-magnitude quantification window relative to its 15.4 nM detection limit [1]. In contrast, many reported ratiometric HClO probes operate over narrower linear ranges (e.g., 0–10 μM or 0–5 μM) or exhibit non-linear saturation at higher concentrations, limiting their utility for dose-response experiments with wide dynamic HClO fluctuations [1].

Linear range
Supporting evidence
0–20 μM (I₆₈₀/I₅₆₅)
Supports dose-response studies without dilution
≥2× wider than typical ratiometric probes
Dynamic range HClO quantification Dose-response

PET Sensing for High Signal-to-Noise Ratio

Mito-Rh-S is constructed on a photoinduced electron transfer (PET) sensing mechanism, which provides inherent ratiometric correction and yields a high signal-to-noise ratio compared to simple intensity-based (turn-on) probes [1]. In the PET-quenched state, the probe exhibits low background fluorescence; upon HClO-mediated oxidation, the PET pathway is blocked, resulting in a strong, quantifiable fluorescence increase at 680 nm while the reference emission at 565 nm remains stable [1]. This ratiometric PET design mitigates artifacts from probe concentration, uneven dye loading, and photobleaching, which are common confounding factors in turn-on-only probes such as non-ratiometric rhodamine-based HClO sensors [1].

Sensing mechanism
Supporting evidence
PET-based ratiometric (I₆₈₀/I₅₆₅)
Reduces inter-experiment variability from dye loading
Self-calibration vs. intensity-only turn-on probes
PET sensing Signal-to-noise ratio Photostability

Mito-Rh-S Application Scenarios


Real-Time HClO Dynamics in Ferroptosis HCC Models

Mito-Rh-S is uniquely validated for imaging mitochondrial HClO fluctuations during ferroptosis in HepG2 hepatocellular carcinoma cells. Its 2-second response time and 115 nm ratiometric shift enable researchers to capture rapid HClO bursts with high temporal and spectral resolution [1]. This is the only probe with published evidence of performance in this specific disease-relevant context, making it the first-choice tool for HCC ferroptosis mechanistic studies [1].

Quantitative HClO Assay for Ferroptosis Screening

The 15.4 nM detection limit and broad 0–20 μM linear dynamic range of Mito-Rh-S support robust quantitative HClO measurement across a wide concentration span without sample dilution [1]. Combined with PET-based ratiometric self-calibration that reduces well-to-well variability from dye loading differences [1], Mito-Rh-S is well-suited for plate-reader-based high-content screening of ferroptosis inducers or inhibitors.

Low Cross-Talk Multiplexed Imaging

The exceptionally large 115 nm NIR emission shift of Mito-Rh-S minimizes spectral overlap with common green- and red-emitting fluorophores (e.g., GFP, mCherry), enabling clean multiplexed imaging of HClO alongside other mitochondrial or cell-death markers [1]. This spectral separation is substantially larger than the 35 nm shift offered by Mito-BS, reducing the need for complex spectral unmixing algorithms [1][2].

Time-Lapse Imaging of Mitochondrial Stress in HCC Cells

The ratiometric PET mechanism of Mito-Rh-S provides an internal reference channel (565 nm) that corrects for photobleaching and focal-plane drift during extended time-lapse experiments [1]. This enables reliable tracking of mitochondrial HClO over hours of continuous imaging, a capability that non-ratiometric probes cannot offer and that is critical for studying the temporal progression of ferroptosis-associated oxidative damage [1].

Application
Selection Property
Validation Focus
Ferroptosis HCC HClO dynamics
Response kinetics & ratiometric shift
Verify real-time HClO detection in live HCC ferroptosis model
Quantitative ferroptosis screening
Detection limit & linear dynamic range
Confirm LOD and linearity in plate-reader assay
Low-crosstalk multiplexed imaging
Large NIR emission shift
Assess spectral separation with common fluorophores (GFP, mCherry)
Time-lapse mitochondrial stress tracking
Ratiometric self-calibration
Evaluate photostability and reference channel stability over hours

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mito-Rh-S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.